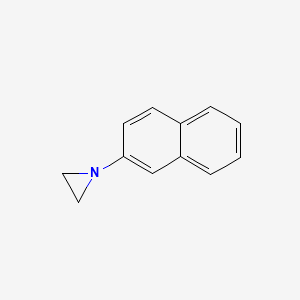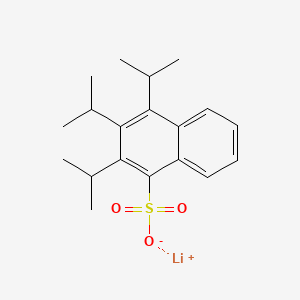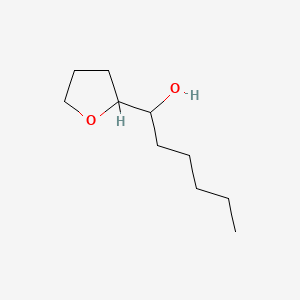
2-Furanmethanol, tetrahydro-alpha-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanmethanol, tetrahydro-alpha-pentyl- is an organic compound with the molecular formula C10H20O2. It is also known as 5-hydroxy-2-pentyl tetrahydrofuran. This compound is a derivative of tetrahydrofuran, a heterocyclic organic compound, and is characterized by the presence of a furan ring that is fully saturated and substituted with a pentyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanol, tetrahydro-alpha-pentyl- typically involves the hydrogenation of furfuryl alcohol derivatives. One common method is the catalytic hydrogenation of furfuryl alcohol in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
Furfuryl alcohol+H2→2-Furanmethanol, tetrahydro-alpha-pentyl-
Industrial Production Methods
Industrial production of 2-Furanmethanol, tetrahydro-alpha-pentyl- often involves continuous flow hydrogenation processes. These processes utilize fixed-bed reactors with catalysts such as Pd/C or Raney nickel. The reaction conditions are optimized to achieve high yields and selectivity, typically involving temperatures ranging from 100°C to 200°C and hydrogen pressures of 10-50 bar.
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanol, tetrahydro-alpha-pentyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using catalysts such as Pd/C or Raney nickel.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-furanmethanal or 2-furanmethanoic acid.
Reduction: Formation of tetrahydrofurfuryl alcohol.
Substitution: Formation of halogenated derivatives such as 2-furanmethyl chloride or bromide.
Scientific Research Applications
2-Furanmethanol, tetrahydro-alpha-pentyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bio-based solvent and its biodegradability.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2-Furanmethanol, tetrahydro-alpha-pentyl- involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. In antimicrobial applications, it disrupts microbial cell membranes and inhibits enzyme activity, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofurfuryl alcohol (THFA): Similar structure but lacks the pentyl group.
Furfuryl alcohol: Contains an unsaturated furan ring.
2-Furanmethanol: Contains an unsaturated furan ring and lacks the pentyl group.
Uniqueness
2-Furanmethanol, tetrahydro-alpha-pentyl- is unique due to its fully saturated furan ring and the presence of both a hydroxymethyl group and a pentyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
68480-13-7 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
1-(oxolan-2-yl)hexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-6-9(11)10-7-5-8-12-10/h9-11H,2-8H2,1H3 |
InChI Key |
SZXJOXHALDXHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C1CCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
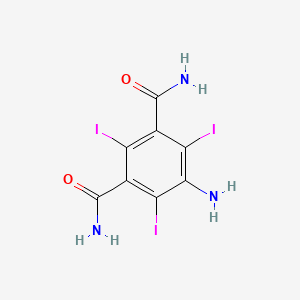
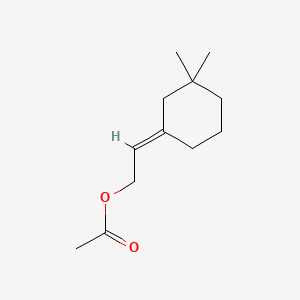
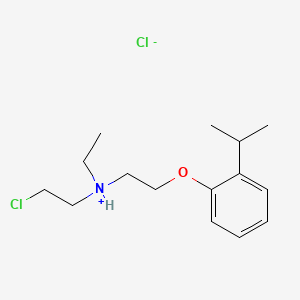

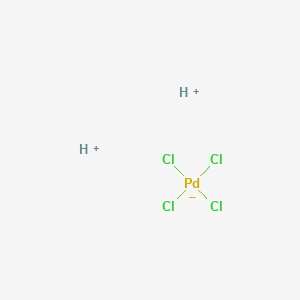
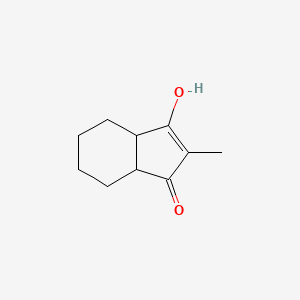
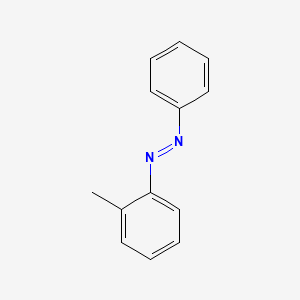

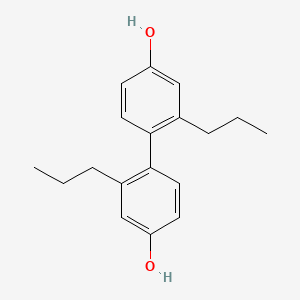
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
